6-(Trifluoromethyl)indole
Overview
Description
6-(Trifluoromethyl)indole is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Reactions in Synthesis and Functionalization of Indoles
Palladium-catalyzed reactions are important for the synthesis and functionalization of indoles, including 6-(Trifluoromethyl)indole. These methods are noted for their tolerance of a wide range of functionalities and applicability to complex molecules, which is crucial in organic chemistry for producing fine chemicals, agrochemical, and pharmaceutical intermediates, and active ingredients efficiently (Cacchi & Fabrizi, 2005).
Photoaffinity Labeling using Trifluoromethyldiazirinyl Indoles
Trifluoromethyldiazirinyl indoles synthesized from bromoindole derivatives, including this compound, have been used for photoaffinity labeling in biological functional analysis. This application is significant for the comprehensive synthesis of various bioactive indole metabolites (Murai et al., 2012).
Stability and Reactivity Studies of Fluoromethyl Indoles
Research has been conducted on the stability and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole, comparing them to this compound. Understanding the stability of these compounds is crucial for their application in various chemical processes (Woolridge & Rokita, 1989).
Synthesis of Tetrahydro-β-Carboline Skeletons
Indole compounds, including this compound, have been used in synthesizing tetrahydro-β-carboline skeletons. This method is effective in assembling complex structures containing alkaloids such as harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012).
Exploration of Indole Derivatives in Spectroscopic and Computational Studies
Novel indole-based imines and amines, potentially including derivatives of this compound, have been synthesized and characterized through various techniques. These studies provide insights into the stability and properties of indole derivatives for applications in biological, industrial, and optical fields (Tariq et al., 2020).
Production of Perfluoroalkylated Indoles
A method for producing 2-(trifluoromethyl)indoles via Pd(0)-catalyzed C(sp(3))-H functionalization has been developed. These compounds, closely related to this compound, are valuable in drug discovery due to their stable nature and ease of synthesis (Pedroni & Cramer, 2016).
Biological, Chemical, and Pharmacological Activity of Indole Derivatives
The indole nucleus, as seen in this compound, plays a significant role in many natural and synthetic molecules with notable biological activity. This review emphasizes the achievements in biological, chemical, and pharmacological activities of indole derivatives (Kaushik et al., 2013).
Safety and Hazards
6-(Trifluoromethyl)indole causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area is recommended . It should not be allowed to contact humans, exposed food, or food utensils .
Future Directions
Mechanism of Action
Target of Action
Indole compounds, which include 6-(trifluoromethyl)indole, are known to be bioactive and are widely used in medicine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the trifluoromethyl group enhances the polarity, stability, and lipophilicity of indole compounds . This could potentially influence the interaction of this compound with its targets and result in changes at the molecular level.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is used in pharmaceutical intermediates , suggesting that it may have suitable pharmacokinetic properties for drug development.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is worth noting that the compound is used in liquid crystal intermediates , suggesting that it may have specific environmental requirements or sensitivities.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 6-(Trifluoromethyl)indole, have been found to possess various biological activities . They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
It is known that indole derivatives can have a wide range of effects on cells, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that the trifluoromethyl group can enhance the polarity, stability, and lipophilicity of compounds . This could potentially influence how this compound interacts with biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized from indoles using CF3SO2Na under metal-free conditions .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic processes .
Transport and Distribution
It is known that the compound is insoluble in water , which could potentially influence its distribution within cells and tissues.
Subcellular Localization
The compound’s insolubility in water could potentially influence its localization within cells.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBYPREOVLFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380547 | |
Record name | 6-(Trifluoromethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-43-9 | |
Record name | 6-(Trifluoromethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13544-43-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 6-(Trifluoromethyl)indole in the context of Mycobacterium tuberculosis?
A: Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, requires specific enzymes for survival and growth. The research paper focuses on Mtb ArgB, an enzyme involved in the biosynthesis of arginine, an essential amino acid for Mtb. [] Inhibiting ArgB could potentially disrupt arginine synthesis, hindering Mtb growth and offering a potential therapeutic strategy against tuberculosis. This study investigates this compound as a potential inhibitor of Mtb ArgB.
Q2: What insights does the crystal structure of Mtb ArgB complexed with this compound provide?
A: The paper describes the successful determination of the crystal structure of Mtb ArgB bound to this compound. [] This structural information is crucial for understanding the molecular interactions between the compound and the enzyme's active site. Analyzing this structure can reveal key binding interactions, providing valuable insights for designing more potent and specific inhibitors of Mtb ArgB.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.